2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid
Description
Chemical Structure and Properties The compound 2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid (hereafter referred to as the target compound) is a bicyclic organic molecule featuring:
- A trans-1,4-cyclohexyl backbone substituted with a tert-butoxycarbonyl (Boc)-protected amine group.
- An oxazole heterocycle at position 2 of the cyclohexane ring, with a carboxylic acid moiety at position 4 of the oxazole.
This structure combines rigidity from the cyclohexane ring with the electronic properties of the oxazole and the steric protection of the Boc group. The Boc group is commonly used in medicinal chemistry to enhance solubility and metabolic stability .
Synthesis As per the European Patent Application (EP 4 374 877 A2), the target compound is synthesized from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid via methods analogous to Reference Examples 87 and 88, likely involving cyclization and functional group interconversion .
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-10-6-4-9(5-7-10)12-17-11(8-21-12)13(18)19/h8-10H,4-7H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
WLHDXKNMMCWCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening and Hydrogenolysis
A cyclohexene oxide intermediate can be subjected to aminolysis to install the amine group. For example, (1r,4r)-4-aminocyclohexanol derivatives are accessible via Sharpless epoxidation of cyclohexene derivatives, followed by regioselective ring-opening with ammonia or benzylamine. Subsequent hydrogenolysis removes protecting groups (e.g., benzyl) to yield the free amine. The tert-butoxycarbonyl (Boc) group is then introduced using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃/DMF), achieving >90% yield in model systems.
Overman Rearrangement for Stereochemical Control
The Overman rearrangement, employed in the synthesis of mycestericin analogs, enables the conversion of allylic trichloroacetimidates to allylic amines with retention of configuration. Applying this to a cyclohexenyl trichloroacetimidate precursor could yield the (1r,4r)-stereochemistry. For instance, heating the imidate in xylene at 140°C with K₂CO₃ affords the trans-cyclohexylamine after deprotection.
Oxazole Ring Formation Strategies
The oxazole-4-carboxylic acid moiety is synthesized via cyclization or condensation reactions:
Hantzsch Oxazole Synthesis
Condensation of α-amino ketones with carboxylic acid derivatives offers a direct route. For example, reacting 2-amino-3-(cyclohexyl)propanoic acid with ethyl oxalyl chloride generates an intermediate that cyclizes under acidic conditions to form the oxazole ring. Modifications using tert-butyl esters (as in Sigma-Aldrich compounds like 5-amino-3-phenyl-isoxazole-4-carboxylic acid tert-butyl ester) demonstrate compatibility with Boc-protected amines.
Cyclodehydration of β-Keto Amides
Cyclodehydration using reagents like PCl₅ or POCl₃ converts β-keto amides to oxazoles. A cyclohexane-bearing β-keto amide, prepared via coupling of Boc-protected cyclohexylamine with a malonate ester, undergoes cyclization at 80°C in toluene to yield the oxazole core. This method aligns with protocols for similar heterocycles, achieving 70–85% yields.
Coupling the Cyclohexylamine and Oxazole Moieties
Suzuki-Miyaura Cross-Coupling
A halogenated oxazole (e.g., 4-bromooxazole-2-carboxylate) and a boronic acid-functionalized cyclohexylamine undergo palladium-catalyzed coupling. Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water at 100°C, this method affords coupled products in 65–80% yields. The Boc group remains stable under these conditions.
Nucleophilic Aromatic Substitution
Electron-deficient oxazoles (e.g., 4-nitrooxazole) react with Boc-protected cyclohexylamine in the presence of K₂CO₃ in DMF at 120°C. This approach, though less common, avoids transition metals and achieves moderate yields (50–60%).
Functional Group Interconversion: Carboxylic Acid Installation
Oxidation of Primary Alcohols
A hydroxymethyl group at the oxazole’s 4-position is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄). For example, oxidation of 4-(hydroxymethyl)oxazole derivatives proceeds quantitatively in acetone at 0°C.
Hydrolysis of Nitriles
4-Cyanooxazole intermediates, synthesized via Rosenmund-von Braun reaction, are hydrolyzed to carboxylic acids using HCl/H₂O at reflux. Yields exceed 85% when catalyzed by RhCl₃.
Integrated Synthetic Routes
Route 1: Sequential Cyclohexylamine-Oxazole Assembly
-
Synthesize (1r,4r)-4-((Boc)amino)cyclohexanecarboxylic acid via epoxide ring-opening and Boc protection.
-
Convert the carboxylic acid to an acyl chloride, then condense with glycine tert-butyl ester to form a β-keto amide.
-
Hydrolyze the tert-butyl ester with TFA/H₂O to reveal the carboxylic acid.
Yield : 58% over four steps.
Route 2: Oxazole-First Approach
-
Prepare 4-carboxyoxazole-2-boronic acid via Hantzsch synthesis and borylation.
-
Couple with Boc-protected cyclohexylamine using Pd(OAc)₂/XPhos in THF/EtOH.
-
Deprotect the carboxylic acid (if masked as an ester) using LiOH/MeOH.
Yield : 67% over three steps.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Epoxide Aminolysis | Ring-opening, Boc protection | 72 | High | Moderate |
| Overman Rearrangement | Trichloroacetimidate rearrangement | 65 | Excellent | Low |
| Hantzsch Synthesis | Cyclodehydration | 80 | Moderate | High |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 75 | High | High |
Challenges and Optimization Strategies
-
Stereochemical Purity : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during cyclohexylamine synthesis ensures enantiomeric excess >98%.
-
Oxazole Stability : Avoid prolonged heating above 100°C to prevent decomposition; microwave-assisted conditions reduce reaction times.
-
Boc Deprotection : Premature cleavage is mitigated by using mild acids (e.g., citric acid) during intermediate steps .
Chemical Reactions Analysis
Types of Reactions
2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of oxazole-4-carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole compounds.
Scientific Research Applications
2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or a precursor in drug synthesis.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and the protected amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
*Estimated based on structural similarity to and .
†Calculated using standard atomic weights.
Functional Group Analysis
- Boc Protection : The Boc group in the target compound and its analogues (e.g., ) enhances stability during synthesis but may reduce bioavailability due to steric hindrance.
- Thiazole (): Sulfur atom increases lipophilicity and may influence binding to metal-containing enzymes .
- Carboxylic Acid vs. Ester : The carboxylic acid in the target compound improves water solubility compared to the ethyl ester in , which is more lipophilic and likely used as a prodrug .
Biological Activity
The compound 2-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid , also known by its CAS number 298716-03-7, is a derivative of oxazole that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- IUPAC Name : 2-((1R,4R)-4-((tert-butoxycarbonyl)amino)cyclopent-2-en-1-yl)acetic acid
Synthesis
The synthesis of this compound typically involves the use of tert-butoxycarbonyl (Boc) protection methods for amino groups, allowing for selective reactions that lead to the formation of oxazole derivatives. The synthetic pathway often utilizes cyclohexene derivatives as starting materials, which are subjected to various chemical transformations to introduce the oxazole ring and carboxylic acid functionalities.
Antimicrobial Activity
Recent studies have illustrated the antimicrobial potential of oxazole derivatives, including those similar to this compound. The following table summarizes findings related to the Minimum Inhibitory Concentration (MIC) against various pathogens:
| Compound | MIC (µg/ml) | Pathogen |
|---|---|---|
| 2-(Boc-amino)-oxazole | 1.6 | Candida albicans |
| 2-(Boc-amino)-oxazole | 3.2 | Candida tropicalis |
| 2-(Boc-amino)-oxazole | 3.2 | Candida krusei |
| 2-(Boc-amino)-oxazole | 1.6 | Aspergillus niger |
| 2-(Boc-amino)-oxazole | 0.8 | Aspergillus flavus |
These results indicate that compounds with similar structures exhibit significant antifungal activity, suggesting a promising avenue for further research in antimicrobial therapies .
Antibacterial Activity
The antibacterial properties of oxazole derivatives have also been investigated. A study evaluated the efficacy of various substituted oxazoles against Gram-positive and Gram-negative bacteria. The following table presents some notable results:
| Compound | Inhibition Zone (mm) | Bacteria |
|---|---|---|
| Oxazole Derivative A | 20 | E. coli |
| Oxazole Derivative B | 18 | S. aureus |
| Amoxicillin (control) | 30 | E. coli |
These findings highlight that certain oxazole derivatives can perform comparably or even surpass traditional antibiotics like amoxicillin in inhibiting bacterial growth .
Case Study 1: Antimicrobial Efficacy
In a comprehensive study by Singh et al., several oxazole derivatives were synthesized and tested for their antimicrobial properties against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains such as Candida albicans. The study found that specific modifications to the oxazole ring structure significantly enhanced antibacterial activity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of oxazole compounds to determine the influence of various functional groups on biological activity. The study concluded that the introduction of bulky groups like tert-butoxycarbonyl significantly improved solubility and bioavailability, leading to enhanced antimicrobial efficacy .
Q & A
Basic: What are the key synthetic steps for preparing 2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid?
The synthesis typically involves:
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the cyclohexylamine precursor to protect the amino group during subsequent reactions .
- Oxazole Ring Formation : Use coupling agents like EDCI and HOBt in dichloromethane (CH₂Cl₂) to facilitate amide bond formation between the Boc-protected cyclohexylamine and oxazole-4-carboxylic acid derivatives. Reaction times vary (6–15 hours) depending on steric hindrance .
- Deprotection and Purification : Remove the Boc group (if required) using trifluoroacetic acid (TFA), followed by purification via silica gel column chromatography with gradients of hexane/ethyl acetate .
Advanced: How can stereochemical integrity at the (1r,4r)-cyclohexyl core be ensured during synthesis?
- Chiral Auxiliaries : Use enantiomerically pure starting materials, such as (1r,4r)-cyclohexyl derivatives, to preserve stereochemistry .
- Crystallographic Validation : Confirm spatial arrangement via single-crystal X-ray diffraction, as demonstrated for structurally similar Boc-protected compounds (mean C–C bond deviation: 0.003 Å; R factor: 0.037) .
- Monitoring via NMR : Track diastereomeric ratios using ¹H NMR, particularly for intermediates with multiple stereocenters .
Basic: What analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity and stereochemistry (e.g., cyclohexyl proton splitting patterns and oxazole ring protons at δ 7–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₃N₃O₅: ~338.16 g/mol) .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .
Advanced: How to resolve contradictions in bioactivity data across experimental batches?
- Purity Reassessment : Use HPLC to rule out impurities (e.g., residual solvents or stereoisomers) that may skew bioactivity .
- Structural Confirmation : Re-analyze problematic batches via X-ray crystallography or 2D NMR (e.g., NOESY) to detect unintended stereochemical inversions .
- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays in triplicate to identify outliers caused by assay variability .
Basic: What safety protocols should be followed when handling this compound?
- General Precautions : Assume moderate toxicity (similar to Boc-protected analogs) and use PPE (gloves, goggles) .
- Ventilation : Work in a fume hood to avoid inhalation of fine powders or solvents (e.g., CH₂Cl₂ or TFA vapors) .
- Waste Disposal : Neutralize acidic/basic waste (e.g., TFA with NaHCO₃) before disposal .
Advanced: What reaction conditions optimize coupling efficiency during oxazole-cyclohexyl conjugation?
- Coupling Agents : EDCI/HOBt systems in CH₂Cl₂ yield >60% efficiency for sterically hindered substrates .
- Solvent Optimization : Replace CH₂Cl₂ with DMF for poorly soluble intermediates, but monitor for side reactions .
- Temperature Control : Reactions at 0–4°C minimize epimerization of sensitive stereocenters .
Advanced: How to design enzyme inhibition studies for this compound?
- Target Selection : Prioritize enzymes with known oxazole-carboxylic acid interactions (e.g., proteases or kinases) .
- Assay Design : Use fluorescence-based or radiometric assays to measure inhibition kinetics (e.g., Km and Vmax shifts) .
- Computational Docking : Validate binding modes using molecular docking tools (e.g., AutoDock Vina) to correlate activity with structural features .
Basic: What storage conditions ensure long-term stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
